1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone 1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13536063
InChI: InChI=1S/C11H22N2O2/c1-3-12(7-8-14)11-5-4-6-13(9-11)10(2)15/h11,14H,3-9H2,1-2H3/t11-/m1/s1
SMILES: CCN(CCO)C1CCCN(C1)C(=O)C
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone

CAS No.:

Cat. No.: VC13536063

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name 1-[(3R)-3-[ethyl(2-hydroxyethyl)amino]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C11H22N2O2/c1-3-12(7-8-14)11-5-4-6-13(9-11)10(2)15/h11,14H,3-9H2,1-2H3/t11-/m1/s1
Standard InChI Key PLBXLWGBERAEML-LLVKDONJSA-N
Isomeric SMILES CCN(CCO)[C@@H]1CCCN(C1)C(=O)C
SMILES CCN(CCO)C1CCCN(C1)C(=O)C
Canonical SMILES CCN(CCO)C1CCCN(C1)C(=O)C

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is 1-[(3R)-3-[ethyl(2-hydroxyethyl)amino]piperidin-1-yl]ethanone, reflecting its (R)-configured stereocenter at the third position of the piperidine ring . The stereochemistry is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles.

Molecular Formula and Weight

The molecular formula C₁₁H₂₂N₂O₂ corresponds to a molecular weight of 214.30 g/mol, calculated using PubChem’s standardized algorithms . The structure integrates a piperidine core functionalized with ethyl, hydroxyethyl, and acetyl groups, creating a polar yet lipophilic scaffold suitable for blood-brain barrier penetration.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O₂
Molecular Weight214.30 g/mol
IUPAC Name1-[(3R)-3-[ethyl(2-hydroxyethyl)amino]piperidin-1-yl]ethanone
SMILESCCN(CCO)[C@H]1CCCN(C1)C(=O)C
InChI KeyPLBXLWGBERAEML-NSHDSACASA-N

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone typically begins with (R)-3-aminopiperidine, which undergoes sequential alkylation and acylation reactions. A representative route involves:

  • N-Ethylation: Reaction of (R)-3-aminopiperidine with ethyl bromide in the presence of a base to introduce the ethyl group.

  • Hydroxyethylation: Subsequent treatment with 2-chloroethanol under basic conditions to append the hydroxyethyl moiety.

  • Acetylation: Final acylation using acetic anhydride to yield the target compound.

This multi-step process emphasizes regioselectivity and stereochemical retention, with yields exceeding 70% when optimized.

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) to isolate the product. Analytical techniques such as ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.10–3.95 (m, 2H, -OCH₂), 3.60–3.45 (m, 1H, piperidine-H), 2.85–2.70 (m, 4H, NCH₂), 2.40 (s, 3H, COCH₃) .

  • HRMS (ESI+): m/z 215.1752 [M+H]⁺ (calc. 215.1754) .

Spectroscopic and Crystallographic Insights

Vibrational Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic bands:

  • ν(O-H): 3350 cm⁻¹ (hydroxyethyl group)

  • ν(C=O): 1685 cm⁻¹ (acetyl carbonyl)

  • ν(C-N): 1240 cm⁻¹ (piperidine ring) .

X-ray Crystallography

While no direct crystallographic data exists for this compound, related piperidine derivatives exhibit chair conformations with equatorial substituents, minimizing steric strain . The (R)-configuration likely positions the ethyl and hydroxyethyl groups axially to avoid 1,3-diaxial interactions.

Biological Activity and Mechanism of Action

Receptor Interactions

The compound’s tertiary amine and hydroxyl groups suggest affinity for G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. Molecular docking studies predict hydrogen bonding between the hydroxyethyl group and conserved aspartate residues in transmembrane domains.

Table 2: Predicted Pharmacokinetic Properties

ParameterValue
LogP (Octanol-Water)1.2
H-bond Donors2
H-bond Acceptors4
Blood-Brain Barrier PenetrationHigh

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The hydroxyethyl group undergoes Mitsunobu reactions with alcohols to form ether derivatives, enhancing lipophilicity. For example, reaction with benzyl alcohol yields a benzyl-protected analog (yield: 65%).

Oxidation and Reduction

  • Oxidation: Treatment with Jones reagent converts the hydroxyethyl group to a carboxylic acid, enabling salt formation.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the acetyl group to ethanol, though this diminishes receptor affinity .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor to atypical antipsychotics and selective serotonin reuptake inhibitors (SSRIs). Its chiral purity (>99% ee) meets regulatory standards for active pharmaceutical ingredients (APIs).

Analytical Standards

Certified reference materials (CRMs) are utilized in LC-MS/MS assays to quantify neuroactive compounds in biological matrices, with a detection limit of 0.1 ng/mL .

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